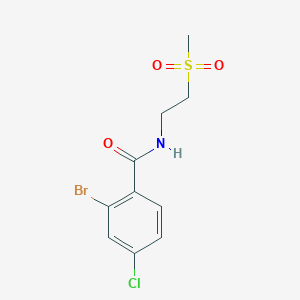![molecular formula C17H18FN3O B7634140 N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide](/img/structure/B7634140.png)
N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FLAP inhibitor and is used to prevent the production of leukotrienes, which are inflammatory molecules that play a role in various diseases.
Mecanismo De Acción
The mechanism of action of N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide involves the inhibition of FLAP, which is an enzyme that plays a crucial role in the production of leukotrienes. By inhibiting FLAP, this compound prevents the production of leukotrienes, which are inflammatory molecules that play a role in various diseases.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. This compound has been shown to reduce inflammation and prevent the development of various diseases such as asthma, arthritis, and inflammatory bowel disease. It also has a significant impact on the immune system, as it prevents the production of leukotrienes, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide in lab experiments include its ability to inhibit FLAP, which is crucial in the production of leukotrienes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can impact the results of lab experiments.
Direcciones Futuras
There are several future directions for the use of N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide in scientific research. One of the potential applications is in the development of new drugs for the treatment of various diseases such as asthma, arthritis, and inflammatory bowel disease. This compound can also be used to study the role of leukotrienes in various diseases and to identify new targets for drug development. Additionally, future research can focus on the optimization of the synthesis method for this compound to improve its yield and reduce its toxicity.
Métodos De Síntesis
The synthesis of N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide is a complex process that involves several steps. The first step involves the reaction of 3-fluorophenylhydrazine with ethyl acetoacetate to form 1-(3-fluorophenyl)-3-oxobutan-1-yl hydrazine. This intermediate is then reacted with cyclopentanone to form N-(1-(3-fluorophenyl)-3-oxobutan-2-yl)cyclopentanecarboxamide. Finally, this compound is reacted with ethyl bromoacetate to form this compound.
Aplicaciones Científicas De Investigación
N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide has several potential applications in scientific research. One of the significant applications is in the field of inflammation research, where it is used as a FLAP inhibitor to prevent the production of leukotrienes. This compound has also shown potential in the treatment of various diseases such as asthma, arthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-6-3-7-16(12-14)21-11-9-15(20-21)8-10-19-17(22)13-4-1-2-5-13/h3-4,6-7,9,11-12H,1-2,5,8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWKNMHVGMNUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NCCC2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B7634057.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7634069.png)

![6-Chloro-3'-[2-(oxolan-2-yl)ethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7634086.png)
![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)

![2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)
![5-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B7634099.png)
![1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634112.png)
![8-Chloro-4-[[1-(pyridin-3-ylmethyl)triazol-4-yl]methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7634124.png)
![4-fluoro-3-methoxy-N-[2-(6-methylpyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7634139.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634144.png)
![2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide](/img/structure/B7634167.png)